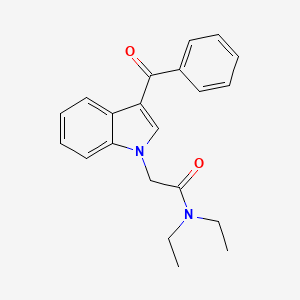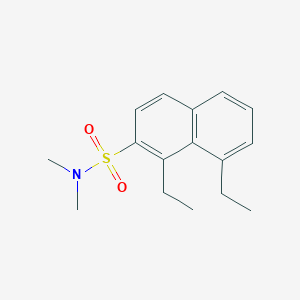![molecular formula C22H16F4N2O4 B5790235 N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide](/img/structure/B5790235.png)
N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide is a complex organic compound with the molecular formula C22H16F4N2O4 and a molecular weight of 448.377 g/mol . This compound is known for its unique structure, which includes multiple phenoxy groups and fluorine atoms, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetyl chloride, phenol derivatives, and fluorinating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple phenoxy and fluorine groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
- N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)-acetamide
- N-(4-(3-(4-acetylamino-phenoxy)-phenoxy)-phenyl)-acetamide .
Uniqueness
N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide is unique due to its tetrafluorophenoxy groups, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-[4-[4-(4-acetamidophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O4/c1-11(29)27-13-3-7-15(8-4-13)31-21-17(23)19(25)22(20(26)18(21)24)32-16-9-5-14(6-10-16)28-12(2)30/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIQIZMFGIGXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)NC(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
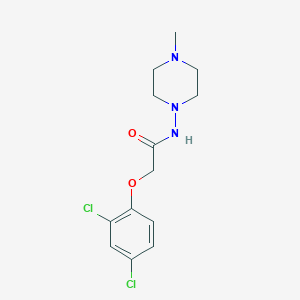
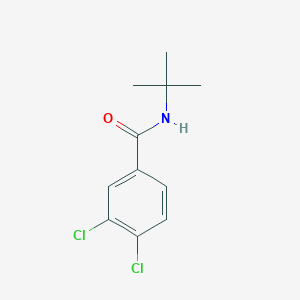
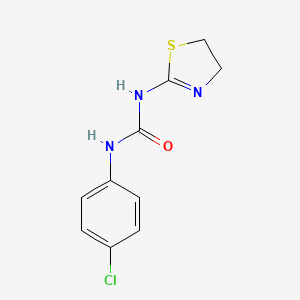
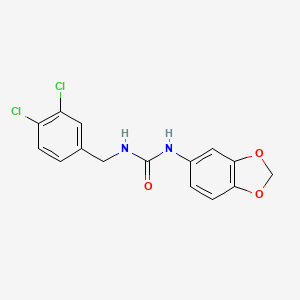
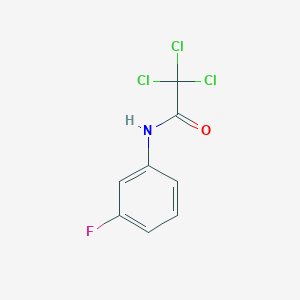
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)

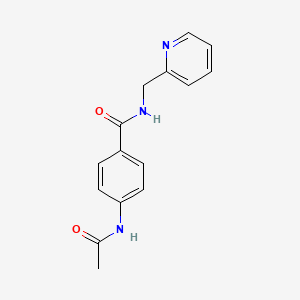
![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5790227.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
![2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide](/img/structure/B5790247.png)
